2-(S-Cyclopentylthiomethyl)-1-bromobenzene
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Overview
Description
2-(S-Cyclopentylthiomethyl)-1-bromobenzene is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, with a cyclopentylthiomethyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-Cyclopentylthiomethyl)-1-bromobenzene typically involves the bromination of a benzene derivative followed by the introduction of the cyclopentylthiomethyl group. One common method involves the reaction of 1-bromo-2-methylbenzene with cyclopentylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(S-Cyclopentylthiomethyl)-1-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The cyclopentylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiomethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiomethyl compounds.
Scientific Research Applications
2-(S-Cyclopentylthiomethyl)-1-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(S-Cyclopentylthiomethyl)-1-bromobenzene depends on its specific application. In chemical reactions, the bromine atom and the thiomethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester
- 2-(4-((Cyclopentylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(S-Cyclopentylthiomethyl)-1-bromobenzene is unique due to the presence of both a bromine atom and a cyclopentylthiomethyl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and the exploration of novel properties in various research fields.
Properties
IUPAC Name |
1-bromo-2-(cyclopentylsulfanylmethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrS/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXVPYWEJRLLSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681101 |
Source
|
Record name | 1-Bromo-2-[(cyclopentylsulfanyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309978-20-8 |
Source
|
Record name | 1-Bromo-2-[(cyclopentylsulfanyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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